2-Benzylidene-1-tetralone

Description

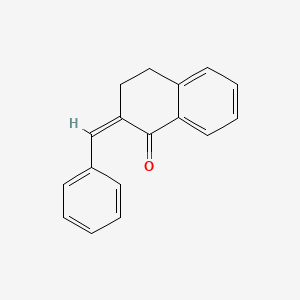

Structure

3D Structure

Propriétés

IUPAC Name |

(2E)-2-benzylidene-3,4-dihydronaphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O/c18-17-15(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)17/h1-9,12H,10-11H2/b15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRAEZULKWNOQO-NTCAYCPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=CC=C2)C(=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\C2=CC=CC=C2)/C(=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801199006 | |

| Record name | (2E)-3,4-Dihydro-2-(phenylmethylene)-1(2H)-naphthalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801199006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57558-64-2 | |

| Record name | (2E)-3,4-Dihydro-2-(phenylmethylene)-1(2H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57558-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-2-(phenylmethylene)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057558642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3,4-Dihydro-2-(phenylmethylene)-1(2H)-naphthalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801199006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Benzylidene-1-tetralone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H84JJT89A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Standard Reaction Conditions

In a typical procedure, equimolar amounts of 1-tetralone and benzaldehyde are dissolved in an alcoholic solvent (e.g., ethanol or methanol). A base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) is added, and the mixture is stirred at room temperature or under mild heating (40–60°C) for 4–12 hours. The product precipitates upon acidification and is purified via recrystallization or column chromatography.

Table 1: Comparative Analysis of Claisen-Schmidt Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| NaOH (10%) | Ethanol | 25 | 6 | 78 | 95 | |

| KOH (15%) | Methanol | 40 | 8 | 82 | 97 | |

| Piperidine | Ethanol | Reflux | 12 | 65 | 90 |

Key findings:

-

Catalyst selection : Alkaline catalysts (NaOH/KOH) provide higher yields compared to organic bases like piperidine.

-

Solvent impact : Methanol marginally improves yield over ethanol due to better solubility of intermediates.

-

Temperature : Room temperature suffices for completion, though mild heating reduces reaction time.

Advanced Catalytic Systems and Modifications

Recent studies have explored catalytic enhancements to improve efficiency and sustainability.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction, reducing time from hours to minutes. For example, a 15-minute irradiation at 100 W in ethanol with NaOH achieved an 85% yield, comparable to conventional methods. This approach minimizes side reactions, enhancing purity to 98%.

Ionic Liquid Catalysis

Ionic liquids like 1-butyl-3-methylimidazolium hydroxide ([BMIM]OH) have been tested as green catalysts. In a 2024 study, [BMIM]OH in ethanol at 50°C yielded 80% product within 3 hours, with easier recovery and reuse of the catalyst.

Solvent Effects and Reaction Kinetics

The choice of solvent profoundly influences reaction kinetics and product quality.

Table 2: Solvent Performance in Claisen-Schmidt Reactions

| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |

|---|---|---|---|

| Ethanol | 24.3 | 78 | 5 |

| Methanol | 32.7 | 82 | 3 |

| THF | 7.5 | 45 | 12 |

| Water | 80.1 | 30 | 25 |

Insights:

-

Polar protic solvents (ethanol, methanol) favor proton transfer during dehydration, enhancing yield.

-

Aprotic solvents (THF) and water lead to incomplete reactions due to poor intermediate solubility.

Purification and Characterization

Post-synthesis purification is critical for obtaining pharmaceutical-grade material.

Recrystallization vs. Chromatography

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 15.6 Hz, 1H, CH=), 7.45–7.20 (m, 9H, aromatic), 2.90 (t, J = 6.4 Hz, 2H, CH₂), 2.60 (t, J = 6.4 Hz, 2H, CH₂).

-

IR (KBr): 1685 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=C aromatic).

Industrial-Scale Production Challenges

While lab-scale synthesis is well-established, industrial production faces hurdles:

-

Cost of catalysts : NaOH/KOH are economical, but ionic liquids increase expenses.

-

Solvent recovery : Methanol’s volatility complicates large-scale reuse.

-

Byproduct management : Acidic workup generates saline waste, requiring neutralization.

Emerging Synthetic Alternatives

Analyse Des Réactions Chimiques

Types of Reactions: 2-Benzylidene-1-tetralone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes.

Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed:

Oxidation: Formation of benzylidene ketones or carboxylic acids.

Reduction: Formation of benzylidene alcohols or alkanes.

Substitution: Formation of substituted benzylidene derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

2-Benzylidene-1-tetralone exhibits significant anticancer properties, particularly against cervical cancer cells such as HeLa cells. Research indicates that it inhibits the cell cycle at the G2/M phase and induces apoptosis through the activation of pro-apoptotic proteins. The compound's mechanism involves binding to specific cellular targets, leading to increased apoptosis and reduced cell proliferation.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.004 | Induces apoptosis; inhibits G2/M phase |

| MCF-7 | 0.006 | Cell cycle arrest; pro-apoptotic activation |

Case Study: A study demonstrated that treatment with this compound resulted in a significant decrease in tumor growth in xenograft models, highlighting its potential as a therapeutic agent in cancer treatment .

Neuroprotective Properties

2.1 Inhibition of Monoamine Oxidase B

The compound has been identified as a potent inhibitor of Monoamine Oxidase B (MAO-B), an enzyme that breaks down neurotransmitters such as dopamine. Inhibition of MAO-B can enhance dopaminergic signaling, which is crucial for treating neurodegenerative diseases like Parkinson's disease.

Table 2: Inhibitory Potency on MAO-B

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.0064 |

| Selegiline | 0.01 |

| Menadione | 0.4 |

Case Study: In vitro studies have shown that derivatives of this compound significantly increase dopamine levels in neuronal cultures, suggesting a potential role in neuroprotection and mood stabilization .

Biochemical Research

3.1 Firefly Luciferase Inhibition

Recent research has identified derivatives of this compound as highly potent inhibitors of Firefly luciferase, which is widely used in biological assays for studying gene expression and cellular processes.

Table 3: Inhibitory Activity Against Firefly Luciferase

| Compound | IC50 (nM) |

|---|---|

| Most Active Derivative | 0.25 |

| Resveratrol | 1900 |

This finding indicates that these compounds can effectively compete with d-luciferin, providing a new framework for developing novel assay platforms .

Material Science Applications

4.1 Fluorescent Probes

This compound has been utilized in the development of fluorescent probes for drug release monitoring and imaging applications. Its unique structural features allow it to serve as an effective marker in various imaging techniques.

Case Study: Researchers have successfully synthesized fluorescent probes based on this compound that can track drug release in real-time within biological systems, enhancing the understanding of pharmacokinetics and drug delivery mechanisms .

Mécanisme D'action

The mechanism of action of 2-benzylidene-1-tetralone involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. This is achieved through the activation of pro-apoptotic proteins and inhibition of cell cycle progression in the G2/M phase . Additionally, its role as a monoamine oxidase inhibitor involves the inhibition of the enzyme’s activity, which is crucial in the treatment of neurodegenerative disorders .

Comparaison Avec Des Composés Similaires

Key Research Findings and Data Tables

Table 1: AR Affinity of Selected Derivatives

Table 2: MAO Inhibitory Activity

| Compound | Scaffold | MAO-B IC50 (μM) | MAO-A IC50 (μM) | Selectivity (MAO-B/A) | Reference |

|---|---|---|---|---|---|

| 5a | Tetralone | 0.0064 | 0.754 | 118 | |

| 5d | Tetralone | 0.021 | 1.20 | 57 | |

| 6b | Heteroaryl-tetralone | 0.12 | 8.50 | 71 |

Structural-Activity Relationship (SAR) Insights

- Adenosine Receptor Antagonism: Tetralones: Hydroxyl groups at C5/C6/C7 (ring A) and C4' (ring B) optimize A1/A2A binding. Para-hydroxy on ring B synergizes with C6/C7-OH for dual affinity . Indanones: Methoxy substitution at C4 (ring A) enhances affinity due to improved hydrophobic interactions, unlike tetralones .

- MAO-B Inhibition :

- Electron-withdrawing groups (e.g., halogens) on the benzylidene moiety (ring B) enhance MAO-B inhibition by increasing electrophilicity .

Activité Biologique

2-Benzylidene-1-tetralone (C_15H_12O) is a compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities, particularly its anticancer and neuroprotective properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Target Enzymes and Pathways

The primary mechanism of action for this compound involves its inhibitory activity against Monoamine Oxidase B (MAO-B) , an enzyme that plays a crucial role in the metabolism of neurotransmitters such as dopamine. By inhibiting MAO-B, this compound increases the availability of dopamine in the brain, which can enhance dopaminergic signaling and improve motor function and mood stabilization .

Table 1: Inhibitory Potency of this compound on MAO-B

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.0064 |

| Selegiline | 0.01 |

| Menadione | 0.4 |

Anticancer Activity

This compound exhibits significant anticancer properties, particularly against cervical cancer cells such as HeLa cells. Research indicates that this compound inhibits the cell cycle at the G2/M phase and induces apoptosis through the activation of pro-apoptotic proteins .

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxic effects of various derivatives of this compound on human T-lymphocyte cell lines (Molt 4/C8 and CEM) and murine L1210 leukemia cells, over 40% of tested compounds exhibited greater potency than previously studied analogs. The IC50 values for these compounds were generally in the low micromolar range, indicating significant cytotoxic effects against cancer cells .

The biochemical properties of this compound are critical for understanding its biological activities:

- Enzyme Inhibition : The compound has shown potent inhibition against MAO-B with an IC50 value as low as 0.0064 µM, indicating a high specificity for this enzyme .

- Cellular Effects : Beyond its effects on cancer cells, it has been reported to have neuroprotective effects by modulating dopaminergic pathways .

Additional Bioactivities

In addition to its anticancer and neuroprotective effects, studies have highlighted other bioactivities associated with this compound derivatives:

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various pathogens.

- Antifungal Activity : Certain tetralone derivatives have shown effectiveness in inhibiting fungal growth .

Summary of Findings

The biological activity of this compound is multifaceted, with substantial evidence supporting its role as an anticancer agent and a neuroprotective compound through MAO-B inhibition. The following points summarize the key findings:

- Potent MAO-B Inhibitor : With an IC50 value of 0.0064 µM, it is among the most potent inhibitors identified.

- Effective Against Cancer Cells : Demonstrates significant cytotoxicity against various cancer cell lines.

- Diverse Bioactivities : Exhibits potential antimicrobial and antifungal properties.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound, including:

- Clinical Trials : Investigating its efficacy in clinical settings for cancer treatment and neurodegenerative diseases.

- Structure-Activity Relationship Studies : Understanding how modifications to the chemical structure affect its biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.